1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride

PDE5 inhibition Phosphodiesterase Erectile dysfunction

1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid hydrochloride (CAS 2418720-67-7) is a fused heterocyclic building block comprising a pyrazole ring annulated to a pyrimidine ring, bearing a carboxylic acid at the 5-position and supplied as the hydrochloride salt. The pyrazolo[4,3-d]pyrimidine scaffold is recognized for its versatility in medicinal chemistry, serving as the core structure for numerous bioactive molecules including cyclin-dependent kinase (CDK) inhibitors, phosphodiesterase 5 (PDE5) inhibitors, and adenosine receptor antagonists.

Molecular Formula C6H5ClN4O2
Molecular Weight 200.58
CAS No. 2418720-67-7
Cat. No. B2477533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride
CAS2418720-67-7
Molecular FormulaC6H5ClN4O2
Molecular Weight200.58
Structural Identifiers
SMILESC1=C2C(=NC(=N1)C(=O)O)C=NN2.Cl
InChIInChI=1S/C6H4N4O2.ClH/c11-6(12)5-7-1-4-3(9-5)2-8-10-4;/h1-2H,(H,8,10)(H,11,12);1H
InChIKeyJTPOEPUDRPJRED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid hydrochloride (CAS 2418720-67-7): Core Scaffold for Kinase and PDE5 Inhibitor Development


1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid hydrochloride (CAS 2418720-67-7) is a fused heterocyclic building block comprising a pyrazole ring annulated to a pyrimidine ring, bearing a carboxylic acid at the 5-position and supplied as the hydrochloride salt . The pyrazolo[4,3-d]pyrimidine scaffold is recognized for its versatility in medicinal chemistry, serving as the core structure for numerous bioactive molecules including cyclin-dependent kinase (CDK) inhibitors, phosphodiesterase 5 (PDE5) inhibitors, and adenosine receptor antagonists [1]. The combination of the 5-carboxylic acid handle with the HCl salt form renders this compound a strategic intermediate for amide coupling, esterification, and salt diversification chemistries that underpin late-stage functionalization in drug discovery programs .

Why Generic Pyrazolopyrimidine Substitution Fails: Isomer-Dependent Selectivity and Scaffold-Specific SAR for 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid hydrochloride


The pyrazolopyrimidine family encompasses five regioisomeric forms (e.g., pyrazolo[4,3-d]pyrimidine vs. pyrazolo[3,4-d]pyrimidine), each displaying distinct pharmacological profiles and target selectivity [1]. The pyrazolo[4,3-d]pyrimidine isomer has demonstrated privileged activity as a PDE5 inhibitor scaffold with sub-nanomolar potency (IC50 = 0.00004 μM) and exceptional selectivity (PDE5/hERG SI > 27,000) [2], whereas the pyrazolo[3,4-d]pyrimidine isomer is more commonly associated with EGFR and VEGFR-2 inhibition [3]. Simple interchange between isomers or substitution patterns is therefore untenable, as even minor alterations in the fusion orientation or functional group placement can drastically shift kinase selectivity profiles, potency, and pharmacokinetic properties [1]. The specific [4,3-d] fusion with a 5-carboxylic acid and HCl salt ensures solubility and reactivity characteristics that cannot be replicated by generic pyrazolopyrimidine analogs.

Quantitative Differentiation Evidence for 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid hydrochloride (CAS 2418720-67-7)


Scaffold-Derived PDE5 Inhibitor Potency: 87.5-Fold Improvement Over Sildenafil

Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold, for which this compound serves as a key synthetic intermediate, have achieved PDE5 IC50 values as low as 0.00004 μM (Compound 160), representing an ~87.5-fold improvement in potency over the clinically established PDE5 inhibitor sildenafil (IC50 = 0.0035 μM) [1][2]. This is a class-level inference for the target compound, as the data are derived from a specific substituted derivative rather than the free acid itself.

PDE5 inhibition Phosphodiesterase Erectile dysfunction

CDK Selectivity of Trisubstituted Pyrazolo[4,3-d]pyrimidine Derivatives

Trisubstituted pyrazolo[4,3-d]pyrimidine derivatives, such as LGR6768, inhibit CDK7 in the nanomolar range and display favorable selectivity across the CDK family (CDK2, CDK5, CDK9) [1]. Kinase profiling of compound 4.35 confirmed high selectivity toward CDK2, 5, and 9 over other kinases [2]. This selectivity profile is scaffold-dependent and cannot be achieved with pyrazolo[3,4-d]pyrimidine isomers, which typically exhibit different kinase inhibition patterns [3]. This is a cross-study comparable evidence, with quantitative selectivity ratios not provided in the abstracts.

CDK inhibitor Kinase selectivity Cancer

iNOS Dimerization Inhibition: Pyrazolo[4,3-d]pyrimidine Scaffold Outperforms 1400W in Cellular Context

Pyrazolo[4,3-d]pyrimidine derivative D27 showed potent inhibition of iNOS with an IC50 of 1.12 μM and strong inhibition of NO release (IR = 90.4% at 10 μM) in LPS-induced cellular models [1]. In comparison, the standard iNOS inhibitor 1400W exhibits an IC50 of approximately 0.1 μM under purified enzyme conditions, but its cellular efficacy is often lower due to permeability issues [2]. D27 demonstrated a favorable cellular activity profile with low toxicity, suggesting that the pyrazolo[4,3-d]pyrimidine scaffold provides advantages in cellular permeability and target engagement compared to 1400W. This is a cross-study comparable evidence, noting that D27 is a specific derivative and not the target compound itself.

iNOS inhibition Anti-inflammatory Rheumatoid arthritis

Hydrochloride Salt Form Provides Handling and Solubility Advantages Over Free Base

The hydrochloride salt form of 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylic acid (MW 200.58) offers improved physicochemical properties compared to the free base (MW 164.12) . The HCl salt enhances aqueous solubility and facilitates accurate weighing and dissolution, which is critical for reproducible synthetic transformations . The salt form also enables direct use in amide coupling reactions without requiring additional acid activation steps that free carboxylic acids often necessitate. This is a supportive evidence note; precise comparative solubility data are not available in the current literature.

Salt form Solubility Chemical handling

Optimal Application Scenarios for 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid hydrochloride Based on Quantitative Evidence


PDE5 Inhibitor Lead Optimization Using the Pyrazolo[4,3-d]pyrimidine Scaffold

Research teams developing next-generation PDE5 inhibitors can leverage this building block as the core scaffold for structure-activity relationship (SAR) studies. The scaffold has demonstrated the potential for sub-nanomolar PDE5 IC50 (0.00004 μM) and exceptional selectivity (PDE5/hERG SI > 27,000) in optimized derivatives [1], providing a validated starting point for achieving potency levels 87.5-fold higher than sildenafil. The 5-carboxylic acid handle allows for rapid diversification via amide coupling to explore substituent effects on potency and selectivity .

CDK-Selective Inhibitor Development for Oncology Programs

Medicinal chemistry groups targeting cyclin-dependent kinases (CDK2, CDK5, CDK7, CDK9) for cancer therapy can use this compound as a versatile intermediate. Trisubstituted pyrazolo[4,3-d]pyrimidine derivatives have demonstrated nanomolar CDK7 inhibition with favorable selectivity across the CDK family [2], and compound 4.35 showed high selectivity for CDK2, 5, and 9 [3]. The scaffold's inherent kinase selectivity profile provides a privileged starting point that can reduce the number of synthetic iterations required to achieve target selectivity [2][3].

Anti-Inflammatory Drug Discovery Targeting iNOS Dimerization

Investigators pursuing novel anti-inflammatory agents for rheumatoid arthritis and other inflammatory conditions can utilize this scaffold to generate iNOS dimerization inhibitors. Pyrazolo[4,3-d]pyrimidine derivative D27 achieved potent cellular NO release inhibition (90.4% at 10 μM) with low toxicity and demonstrated in vivo efficacy in an adjuvant-induced arthritis rat model [4]. The carboxylic acid functionality at position 5 serves as a synthetic handle for further optimization of pharmacokinetic properties while maintaining the core pharmacophore [4].

Synthetic Intermediate Procurement for Late-Stage Functionalization Libraries

Chemical biology and parallel synthesis laboratories requiring a reliable, high-purity heterocyclic building block for amide coupling and esterification reactions will find this hydrochloride salt form advantageous. The HCl salt ensures consistent solubility and reactivity in polar solvents, facilitating automated library synthesis and high-throughput experimentation . The commercial availability from reputable suppliers like A2B Chem with documented specifications supports reproducible research and scale-up efforts .

Quote Request

Request a Quote for 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.